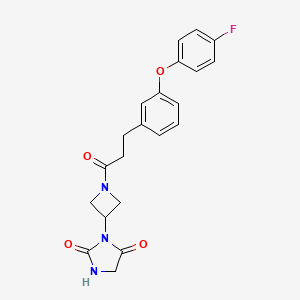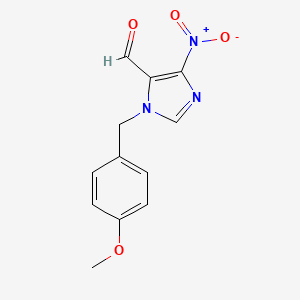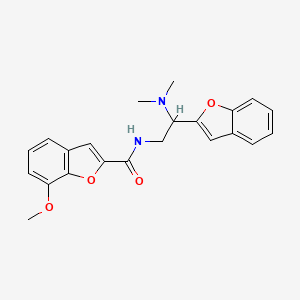
(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid, also known as rosmarinic acid, is a natural polyphenolic compound found in many plants, including rosemary, sage, and thyme. Due to its numerous health benefits, it has been widely studied for its potential use in various fields, including medicine, cosmetics, and food industry.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
Rosmarinic acid has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which make it useful in the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
Rosmarinic acid has several advantages for lab experiments. It is readily available from natural sources and can be synthesized chemically or through biotransformation. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it can be difficult to obtain pure (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid, as it is often present in complex mixtures with other compounds.
Orientations Futures
There are numerous future directions for the study of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid. One potential area of research is the development of new drug formulations that incorporate (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid. Another area of research is the study of the potential use of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid in the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, there is a need for further research into the mechanisms of action of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid, as well as its potential interactions with other compounds.
Méthodes De Synthèse
Rosmarinic acid can be obtained through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method is extraction from plants, which involves the use of solvents such as ethanol or methanol. Chemical synthesis involves the reaction of caffeic acid with 3,4-dimethoxybenzaldehyde, followed by decarboxylation. Biotransformation involves the use of microorganisms to transform other compounds into (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid.
Applications De Recherche Scientifique
Rosmarinic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. It has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
(E)-3-(4-hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-7(12)6-10(16-2)8(9)3-4-11(13)14/h3-6,12H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBYELQQJTHAQ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=CC(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1/C=C/C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)




![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)
![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)
